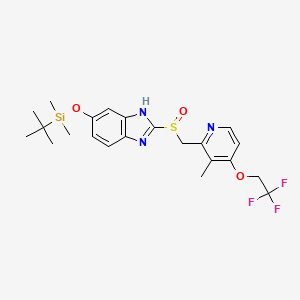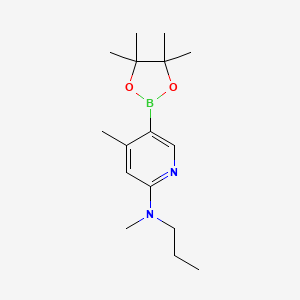
1-(5-Chloro-3-fluoropyridin-2-YL)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-3-fluoropyridin-2-YL)ethanol is an organic compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with an ethanol group. It is used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol can be synthesized through several methods. One common approach involves the reaction of 5-chloro-3-fluoropyridine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst such as a base (e.g., sodium hydroxide) and is carried out at elevated temperatures to facilitate the formation of the ethanol group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents, leading to the formation of different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: 1-(5-Chloro-3-fluoropyridin-2-YL)acetaldehyde or 1-(5-Chloro-3-fluoropyridin-2-YL)acetic acid.
Reduction: 1-(3-Fluoropyridin-2-YL)ethanol or 1-(5-Chloropyridin-2-YL)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-3-fluoropyridin-2-YL)ethanol is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring influence the compound’s reactivity and binding affinity to enzymes and receptors. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-3-fluoropyridin-2-YL)ethanone: Similar structure but with a ketone group instead of an ethanol group.
1-(3-Chloro-5-fluoropyridin-2-YL)ethanol: Similar structure but with different positions of the chloro and fluoro substituents.
1-(5-Chloro-2-fluoropyridin-3-YL)ethanol: Similar structure but with different positions of the chloro and fluoro substituents.
Uniqueness: 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring, which influences its chemical reactivity and potential applications. The presence of the ethanol group also adds to its versatility in various chemical reactions and applications.
Eigenschaften
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCRMEIXUOTDNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857411 |
Source


|
| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-03-5 |
Source


|
| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)








![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)
